(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinecarboximidamide
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Overview
Description
(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinecarboximidamide group attached to a benzylidene moiety, which is further substituted with hydroxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinecarboximidamide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and hydrazinecarboximidamide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or hydroxy groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Conversion of the nitro group to an amino group, resulting in amino-substituted derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the original nitro or hydroxy groups.
Scientific Research Applications
(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinecarboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways and targets involved depend on the context of its application, such as its antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(2-hydroxybenzylidene)hydrazinecarboximidamide: Lacks the nitro group, resulting in different reactivity and properties.
(2E)-2-(2-nitrobenzylidene)hydrazinecarboximidamide: Lacks the hydroxy group, affecting its chemical behavior and applications.
(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarboximidamide:
Uniqueness
(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinecarboximidamide is unique due to the presence of both hydroxy and nitro groups on the benzylidene moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c9-8(10)12-11-4-5-3-6(13(15)16)1-2-7(5)14/h1-4,14H,(H4,9,10,12)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJNPLQGLNAZGX-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN=C(N)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N=C(N)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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